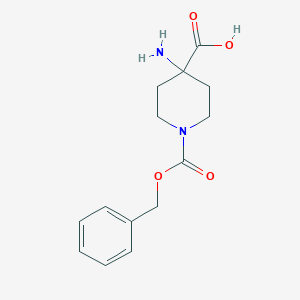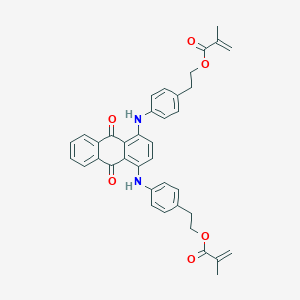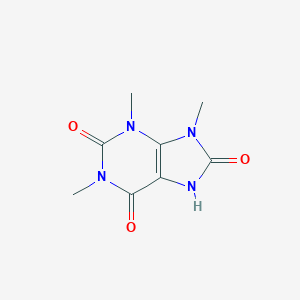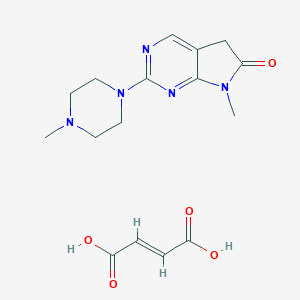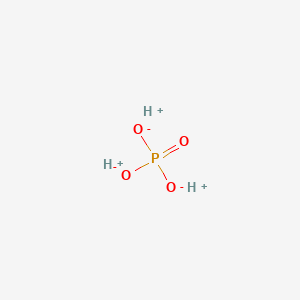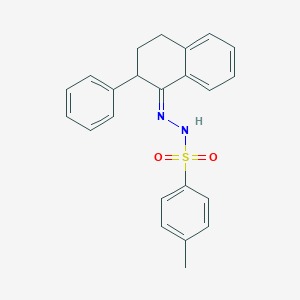
2-Phenyltetralone tosylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyltetralone tosylhydrazone, also known as PTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. PTT is a derivative of 2-phenyltetralone, which is a natural product found in plants such as the genus Millettia. PTT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-Phenyltetralone tosylhydrazone is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis in cancer cells. 2-Phenyltetralone tosylhydrazone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical And Physiological Effects
2-Phenyltetralone tosylhydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-Phenyltetralone tosylhydrazone has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
2-Phenyltetralone tosylhydrazone has several advantages for use in lab experiments, including its ease of synthesis and its potential for use in the development of new drugs. However, 2-Phenyltetralone tosylhydrazone has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2-Phenyltetralone tosylhydrazone, including the development of new anticancer agents based on 2-Phenyltetralone tosylhydrazone, the synthesis of new derivatives of 2-Phenyltetralone tosylhydrazone with improved properties, and the investigation of the potential use of 2-Phenyltetralone tosylhydrazone in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyltetralone tosylhydrazone and its potential toxicity.
Synthesis Methods
2-Phenyltetralone tosylhydrazone can be synthesized using various methods, including the condensation of 2-phenyltetralone with tosylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods include the reaction of 2-phenyltetralone with hydrazine hydrate followed by tosylation.
Scientific Research Applications
2-Phenyltetralone tosylhydrazone has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-Phenyltetralone tosylhydrazone can induce apoptosis in cancer cells by activating the caspase pathway. 2-Phenyltetralone tosylhydrazone has also been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, 2-Phenyltetralone tosylhydrazone has been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
123048-03-3 |
|---|---|
Product Name |
2-Phenyltetralone tosylhydrazone |
Molecular Formula |
C23H22N2O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-17-11-14-20(15-12-17)28(26,27)25-24-23-21-10-6-5-9-19(21)13-16-22(23)18-7-3-2-4-8-18/h2-12,14-15,22,25H,13,16H2,1H3/b24-23+ |
InChI Key |
JNZFKTPPCIRYID-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
synonyms |
2-phenyltetralone tosylhydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



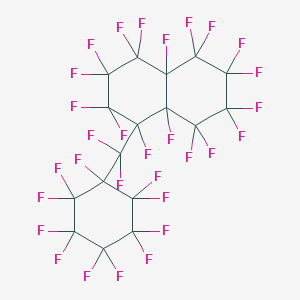
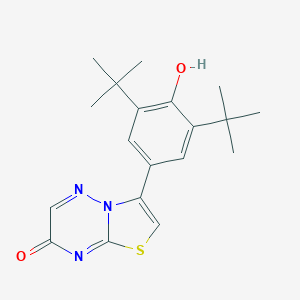
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)
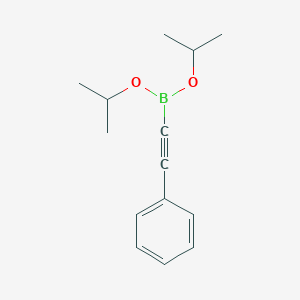
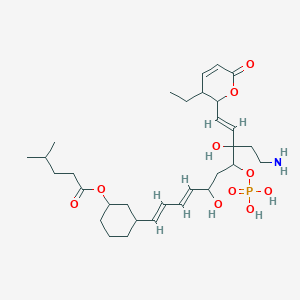
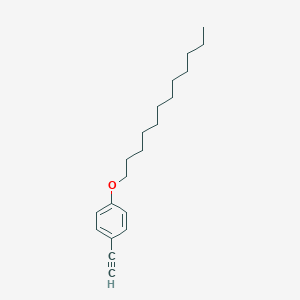
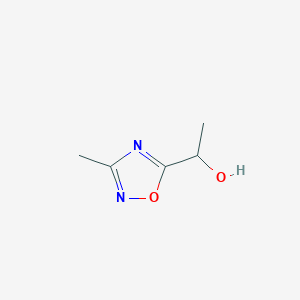
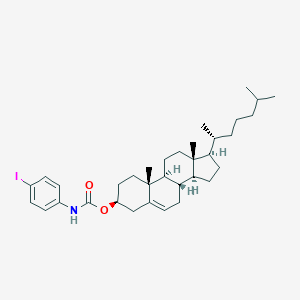
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
